Cas no 1105213-12-4 (1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide)

1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide
- 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
- 1105213-12-4
- AKOS024512139
- 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide
- 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
- VU0646181-1
- F5527-0199
-
- インチ: 1S/C23H25N5O2/c1-30-20-8-6-18(7-9-20)21-10-11-22(27-26-21)28-13-3-5-19(16-28)23(29)25-15-17-4-2-12-24-14-17/h2,4,6-12,14,19H,3,5,13,15-16H2,1H3,(H,25,29)
- InChIKey: BEOSUDFOFHWRHF-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NN=C(C3=CC=C(OC)C=C3)C=C2)CCCC(C(NCC2=CC=CN=C2)=O)C1
計算された属性
- せいみつぶんしりょう: 403.20082506g/mol
- どういたいしつりょう: 403.20082506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 80.2Ų
1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5527-0199-10mg |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5527-0199-20μmol |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5527-0199-2mg |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5527-0199-15mg |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5527-0199-5μmol |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5527-0199-1mg |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5527-0199-20mg |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5527-0199-2μmol |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5527-0199-5mg |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5527-0199-10μmol |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 10μmol |
$69.0 | 2023-09-09 |
1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamideに関する追加情報
Introduction to 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide (CAS No. 1105213-12-4)
1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1105213-12-4, belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in medicinal chemistry and drug discovery.
The molecular structure of this compound features a pyridazine core, which is a heterocyclic aromatic ring system containing two adjacent nitrogen atoms. This core is further substituted with a 4-methoxyphenyl group at the 6-position and an N-(pyridin-3-yl)methylpiperidine moiety at the 3-position. The presence of these functional groups imparts specific electronic and steric properties that are critical for its interaction with biological targets.
In recent years, there has been a growing interest in pyridazine derivatives due to their diverse pharmacological profiles. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The structural features of 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide make it an intriguing candidate for further investigation.
One of the most compelling aspects of this compound is its potential to interact with multiple biological targets. The pyridazine ring is known to be a versatile scaffold that can be modified to enhance binding affinity and selectivity. Additionally, the methoxy group on the phenyl ring and the piperidine moiety contribute to the compound's overall pharmacokinetic properties, including solubility and metabolic stability.
Recent studies have highlighted the importance of understanding the structural determinants of biological activity in drug design. Computational modeling and experimental techniques have been employed to elucidate the binding modes of this compound with potential target proteins. These studies have revealed that the compound can effectively bind to enzymes and receptors involved in critical cellular pathways.
The synthesis of 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The synthetic route typically involves condensation reactions, cyclization steps, and functional group transformations.
In vitro studies have demonstrated that this compound exhibits notable biological activity across various assays. For instance, it has shown inhibitory effects on certain kinases and transcription factors that are implicated in cancer progression. The ability of this compound to modulate these pathways suggests its potential as a lead molecule for developing novel therapeutic agents.
The pharmacokinetic profile of 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide has been thoroughly evaluated through preclinical studies. These investigations have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound has demonstrated favorable solubility and bioavailability, which are essential characteristics for an effective drug candidate.
One of the key challenges in drug development is optimizing the balance between efficacy and safety. The toxicological profile of this compound has been assessed through comprehensive safety studies, which include acute toxicity tests and long-term exposure assessments. These studies have shown that the compound exhibits low toxicity at relevant therapeutic doses, making it a promising candidate for further development.
The future direction of research on 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide includes exploring its potential in clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate preclinical findings into clinical applications. These trials aim to evaluate the efficacy and safety of the compound in human subjects suffering from various diseases.
Advances in drug discovery technologies have enabled high-throughput screening (HTS) approaches to identify novel bioactive compounds like 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-ylmethyl)piperidine -3-carboxamide . HTS allows researchers to rapidly test thousands of compounds against multiple biological targets, accelerating the identification of lead molecules for further optimization.
The role of computational chemistry in modern drug design cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding interactions between this compound and its target proteins. These predictions guide experimental efforts by providing insights into optimal modifications that can enhance binding affinity and selectivity.
The environmental impact of pharmaceutical research is also a critical consideration. Sustainable synthetic methodologies are being developed to minimize waste and reduce energy consumption during production processes. These efforts align with global initiatives aimed at promoting green chemistry principles in drug development.
In conclusion, 1 -6 - (4 - methoxyphen yl ) py rid az ine - 3 - yl - N - ( py rid ine - 3 - yl ) methyl piper id ine - 3 - car box am ide ( CAS No . 1105213 -12 -4 ) represents a significant advancement in pharmaceutical research . Its unique structural features , combined with promising biological activity , make it an attractive candidate for further investigation . Ongoing studies aim to elucidate its mechanisms of action , optimize its pharmacokinetic properties , and translate preclinical findings into clinical applications . As research continues , this compound holds great potential for contributing to next-generation therapeutics .
1105213-12-4 (1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide) 関連製品
- 885280-24-0(4-Thiazolemethanamine,2-(3-methoxyphenyl)-)
- 1805068-37-4(Ethyl 6-(bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-acetate)
- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)
- 2171197-15-0((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid)
- 1805317-61-6(3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine)
- 1805841-40-0(4-(Chloromethyl)-3-ethylphenylhydrazine)
- 2680706-22-1(benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)
- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)
- 2122519-54-2(ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)




